molecular formula C8H9NO3S B2418699 3-Methanesulfonylbenzamide CAS No. 22821-73-4

3-Methanesulfonylbenzamide

Cat. No. B2418699
CAS RN: 22821-73-4
M. Wt: 199.22
InChI Key: JUXCNQXIDVEUAE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Methanesulfonylbenzamide can be represented by the SMILES string O=S(C1=CC(C(N)=O)=CC=C1)(C)=O . This indicates that the molecule consists of a benzamide core with a methanesulfonyl group attached at the 3-position .


Physical And Chemical Properties Analysis

3-Methanesulfonylbenzamide is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Poly ADP-ribosyl Synthetase in DNA Repair and Transformation : 3-Methanesulfonylbenzamide analogues, like 3-aminobenzamide, have been studied for their impact on DNA repair and cellular transformation processes. These compounds can influence the toxicity and transformation effects of certain chemicals in cell cultures, highlighting their potential role in DNA repair mechanisms (Lubet et al., 1984).

  • Role in DNA Repair Studies : Studies have also focused on the role of 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, in DNA repair processes. These studies often yield complex results, suggesting a nuanced role of such compounds in DNA repair (Cleaver et al., 1985).

  • Influence in Oxidation Reactions : Research has also explored the role of methanesulfonyl derivatives in chemical reactions, such as the autoxidation of methanesulfinic acid. Such studies help in understanding the chemical behaviors of these compounds under various conditions (Sehested & Holcman, 1996).

  • Electrochemical Applications : The electrochemical properties of methanesulfonate solutions, including those with chromium ions, are another area of interest. These studies provide insight into the electrochemical behavior of methanesulfonyl compounds in various applications (Protsenko et al., 2011).

  • Sulfonation Processes and Methanesulfonic Acid : Research on the direct sulfonation of methane to methanesulfonic acid demonstrates another application area. Understanding the catalytic processes involved in these reactions has significant implications for industrial chemistry (Mukhopadhyay & Bell, 2004).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 3-Methanesulfonylbenzamide is classified under GHS07, indicating that it may cause eye irritation . The recommended precautionary statements are P305 + P351 + P338, which suggest rinsing cautiously with water if it comes into contact with the eyes .

properties

IUPAC Name

3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXCNQXIDVEUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methanesulfonylbenzamide

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